6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol
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Overview
Description
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. The presence of difluoromethyl and methylthio groups in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol typically involves the introduction of difluoromethyl and methylthio groups into a pyrimidine ring. One common method includes the reaction of a suitable pyrimidine precursor with difluoromethylating and methylthiolating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The difluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and methylthio groups can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 5-Chloro-6-(difluoromethyl)pyrimidin-4-ol
Uniqueness
6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable subject for research and application in various fields.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622341 |
Source
|
Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-69-0 |
Source
|
Record name | 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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